1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine,dihydrochloride
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Overview
Description
1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine,dihydrochloride is a chemical compound belonging to the benzylpiperazine class. It is known for its effects on the central and autonomic nervous systems, blood pressure, and smooth muscle . This compound is often used as a reference material in forensic laboratories and has stimulant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine,dihydrochloride typically involves the reaction of 4-bromo-2,5-dimethoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like chloroform or acetone .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine,dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Scientific Research Applications
1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine,dihydrochloride is used in various scientific research applications, including:
Chemistry: As a reference material for analytical methods and forensic analysis.
Biology: Studying its effects on the central and autonomic nervous systems.
Medicine: Investigating its potential therapeutic effects and pharmacological properties.
Industry: Used in the synthesis of other chemical compounds and intermediates.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine,dihydrochloride involves its interaction with the central and autonomic nervous systems . It affects neurotransmitter release and receptor binding, leading to its stimulant and euphoric effects . The compound targets specific receptors and pathways, influencing blood pressure and smooth muscle activity .
Comparison with Similar Compounds
- 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine
- 4-Bromo-2,5-dimethoxyamphetamine
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness: 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine,dihydrochloride is unique due to its specific substitution pattern and the presence of the piperazine ring, which imparts distinct pharmacological properties compared to other similar compounds .
Properties
CAS No. |
2748622-68-4 |
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Molecular Formula |
C13H21BrCl2N2O2 |
Molecular Weight |
388.1 g/mol |
IUPAC Name |
1-[(4-bromo-2,5-dimethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H19BrN2O2.2ClH/c1-17-12-8-11(14)13(18-2)7-10(12)9-16-5-3-15-4-6-16;;/h7-8,15H,3-6,9H2,1-2H3;2*1H |
InChI Key |
FNDWKKCHLQJPIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCNCC2)OC)Br.Cl.Cl |
Origin of Product |
United States |
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